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Abstract
This technical guide provides a comprehensive overview of 2-Iodopentane (CAS: 637-97-8), a

secondary alkyl iodide crucial to various fields of organic synthesis. As a versatile chemical

intermediate, its utility spans the creation of complex molecular architectures and the

introduction of specific functional groups. This document details its physicochemical properties,

spectroscopic data, established synthesis protocols, key chemical reactions, and safety

information. The content is structured to serve as a practical resource for professionals in

research, development, and pharmaceutical sciences, offering detailed experimental

procedures and visual representations of chemical pathways to facilitate its application in the

laboratory.

Core Chemical and Physical Properties
2-Iodopentane, also known as sec-amyl iodide, is an organic compound classified as a

haloalkane.[1] Its molecular formula is C₅H₁₁I.[1][2][3] Structurally, it is a five-carbon straight-

chain alkane with an iodine atom attached to the second carbon, which defines it as a

secondary alkyl halide.[1][2] This structural feature is paramount as it dictates the compound's

reactivity, particularly in substitution and elimination reactions.[2] The carbon-iodine (C-I) bond

is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent

leaving group and making iodoalkanes like 2-Iodopentane highly reactive compared to their
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bromo- and chloro-analogs.[2] It is typically a colorless liquid at room temperature with a

characteristic odor.[1]

Table 1: Physicochemical Properties of 2-Iodopentane
Property Value Reference

CAS Number 637-97-8 [1][3][4][5]

Molecular Formula C₅H₁₁I [1][2][3][4]

Molecular Weight 198.05 g/mol [2][3][4][6]

Boiling Point 146.6 °C at 760 mmHg [2][5][7]

Density 1.52 g/cm³ [2][5][7]

Refractive Index (n20/D) 1.497 [2][5][7]

Melting Point -85.6 °C (estimate) [7]

Flash Point 44.6 °C [5][7]

Vapor Pressure 5.82 mmHg at 25 °C [5][7]

Solubility

Slightly soluble in water; highly

soluble in organic solvents like

ethanol, ether, and chloroform.

[2][7]

XLogP3 3.4 [7][8]

Spectroscopic Profile
The structural identification and purity assessment of 2-Iodopentane rely on standard

spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for 2-Iodopentane
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Technique Data Highlights Reference

Mass Spectrometry (MS)

Electron ionization mass

spectra are available in the

NIST database. A notable

fragment ion peak may be

observed at m/z = 183.

[4][9][10]

Infrared (IR) Spectroscopy

Vapor phase IR spectra are

available. A characteristic C-I

stretching vibration absorption

is expected around 500 cm⁻¹.

[4][9][11][12]

¹³C NMR Spectroscopy

Spectral data has been

reported and is available in

databases.

[4]

Kovats Retention Index

Semi-standard non-polar: 873,

864.8; Standard polar: 1177,

1092.

[4]

Synthesis of 2-Iodopentane
2-Iodopentane can be synthesized through several established routes, primarily involving

nucleophilic substitution on a suitable precursor. The most common laboratory methods start

from 2-pentanol or involve a halogen exchange from 2-bromopentane.

Established Synthetic Routes
From 2-Pentanol: The hydroxyl group of 2-pentanol can be substituted with iodine using

various reagents. A common method involves using a combination of iodine with a

phosphorus-containing compound like triphenylphosphine.[2] This reaction proceeds through

the formation of an iodophosphonium intermediate which is then susceptible to nucleophilic

attack.[2]

From 2-Bromopentane (Finkelstein Reaction): This is a classic halogen exchange reaction

where the bromine atom is displaced by an iodide ion, typically from a salt like sodium iodide
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(NaI) in a suitable solvent such as acetone. A reported synthesis using an iodide source in

water with a phase-transfer catalyst at 110 °C gave a 38% yield.[7]

Experimental Protocol: Synthesis from (±)-2-Pentanol
This protocol is based on a reported method for the iodination of alcohols using

triphenylphosphine and iodine.[7]

Materials:

(±)-2-Pentanol

Triphenylphosphine (PPh₃)

Iodine (I₂)

1H-Imidazole

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., Nitrogen), dissolve triphenylphosphine and 1H-imidazole in anhydrous

dichloromethane.

Cool the flask to 0 °C using an ice bath.

Slowly add solid iodine (I₂) to the stirred solution. The mixture will turn into a dark brown

slurry.

Add (±)-2-pentanol dropwise to the reaction mixture at 0 °C.
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Allow the reaction to stir at 0 °C for approximately 2 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate

solution to consume any unreacted iodine. The color should fade to pale yellow or colorless.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash sequentially with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by fractional distillation to yield pure 2-iodopentane. A

literature yield for this type of reaction is reported to be around 32%.[7]

Reaction Setup Workup & Purification

Dissolve PPh3, Imidazole, I2
in DCM Cool to 0 °C Add 2-Pentanol Stir for 2h at 0 °C Quench with Na2S2O3 (aq)

Reaction
Complete Extract with DCM Wash with H2O & Brine Dry (MgSO4) & Filter Concentrate in vacuo Fractional Distillation Pure 2-Iodopentane

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Iodopentane from 2-Pentanol.

Chemical Reactivity and Synthetic Applications
As a secondary alkyl iodide, 2-Iodopentane is a versatile substrate capable of participating in a

range of reactions, making it a valuable building block in complex organic synthesis.[2]

Key Reaction Pathways
Nucleophilic Substitution (Sₙ1/Sₙ2): Due to its secondary nature, 2-Iodopentane can

undergo both Sₙ1 and Sₙ2 reactions. The dominant pathway is determined by the reaction

conditions, including the strength of the nucleophile, the solvent polarity, and the
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temperature.[2] Strong, unhindered nucleophiles in polar aprotic solvents favor the Sₙ2

pathway, while weak nucleophiles in polar protic solvents favor the Sₙ1 pathway.

Elimination (E1/E2): Competition with substitution is common. Strong, bulky bases favor the

E2 mechanism, leading to the formation of pentene isomers (primarily 2-pentene by Zaitsev's

rule).[2] E1 reactions can occur under conditions that also favor Sₙ1 reactions.

Organometallic Formations: 2-Iodopentane is a key precursor for forming organometallic

reagents.[2] The most common is the Grignard reagent, sec-pentylmagnesium iodide,

formed by reacting 2-iodopentane with magnesium metal. This nucleophilic reagent is

invaluable for creating new carbon-carbon bonds.[2] For instance, its reaction with carbon

dioxide followed by an acidic workup yields 2-methylhexanoic acid.[2]

Radical Reactions: The relatively weak C-I bond can undergo homolytic cleavage when

exposed to initiators like UV light, forming a highly reactive 2-pentyl radical.[2]

Substitution Elimination Organometallic

2-Iodopentane

Sₙ2 Product
(Inversion)

Strong Nu⁻
Aprotic Solvent

Sₙ1 Product
(Racemic)

Weak Nu⁻
Protic Solvent

2-Pentene (E2)

Strong, Bulky Base

Pentenes (E1)

Weak Base
Protic Solvent

sec-Pentylmagnesium
Iodide

Mg, Ether

Click to download full resolution via product page

Caption: Major reaction pathways available to 2-Iodopentane.

Application in Drug Development
While a versatile building block, the direct application of 2-Iodopentane in final drug structures

is less common than its use as an intermediate. Its primary role is in the alkylation of

nucleophilic substrates to build out the carbon skeleton of a target molecule.
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A notable example is its use as a reagent in the synthesis of Thiopental, a barbiturate drug

used for the induction of anesthesia.[7] In this synthesis, 2-iodopentane acts as an

electrophile to alkylate a key intermediate, introducing the sec-pentyl side chain that is

characteristic of the final drug molecule.

Thiourea-Malonic Ester
Derivative (Nucleophile)

Alkylated Intermediate (Precursor to Thiopental)

Alkylation Step

2-Iodopentane (Electrophile)

Click to download full resolution via product page

Caption: Role of 2-Iodopentane in the synthesis of a Thiopental precursor.

Safety and Handling
2-Iodopentane is a hazardous chemical and must be handled with appropriate safety

precautions in a well-ventilated fume hood. It is flammable and harmful if ingested or inhaled.[4]

It is also a skin and severe eye irritant.[4]

Table 3: GHS Hazard Information for 2-Iodopentane
Pictogram(s) Hazard Statement(s)

alt text

alt text

alt text

alt text

DangerH226: Flammable liquid and vapor.[4]

H302: Harmful if swallowed.[4] H315: Causes

skin irritation.[4] H318: Causes serious eye

damage.[4] H334: May cause allergy or asthma

symptoms or breathing difficulties if inhaled.[4]

H335: May cause respiratory irritation.[4]

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles,

a lab coat, and chemically resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

heat, sparks, and open flames.

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion
2-Iodopentane (CAS 637-97-8) is a highly reactive and synthetically useful secondary alkyl

iodide. Its value lies in the lability of the carbon-iodine bond, which allows it to serve as an

excellent substrate in a wide array of nucleophilic substitution, elimination, and organometallic

reactions. For researchers and professionals in drug development, 2-Iodopentane serves as a

key building block for constructing complex organic molecules, enabling the synthesis of novel

compounds with potential therapeutic applications. A thorough understanding of its properties,

reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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